3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(1h-pyrazol-1-yl)pyridin-2-yl)boronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(1h-pyrazol-1-yl)pyridin-2-yl)boronate typically involves the reaction of 3-bromo-2,6-dimethylpyridine with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at a temperature range of 2-8°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using larger quantities of reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(1h-pyrazol-1-yl)pyridin-2-yl)boronate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronate ester to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(1h-pyrazol-1-yl)pyridin-2-yl)boronate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is studied for its potential as a biological probe and in the development of boron-containing drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(1h-pyrazol-1-yl)pyridin-2-yl)boronate involves its interaction with molecular targets such as enzymes and receptors. The boronate group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibitors and drug development .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2,6-dimethylpyridin-3-yl)boronate: Similar in structure but with different substituents on the pyridine ring.
2,3-dimethylbutan-2-yl-hydroxy-dimethylsilane: A related compound with a silicon atom instead of boron.
Uniqueness
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(1h-pyrazol-1-yl)pyridin-2-yl)boronate is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H20BN3O3 |
---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(5-pyrazol-1-ylpyridin-2-yl)borinic acid |
InChI |
InChI=1S/C14H20BN3O3/c1-13(2,19)14(3,4)21-15(20)12-7-6-11(10-16-12)18-9-5-8-17-18/h5-10,19-20H,1-4H3 |
InChI Key |
GUHLBVUAACIBDH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=C1)N2C=CC=N2)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.